(S)-N-((S)-3-Cyclohexyl-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LU-005i is a potent inhibitor targeting the β5i subunit of immunoproteasomes. It displays high potency with an IC50 value of 6.6 nM and exhibits selectivity by preferring β5i over the β5c subunit, which has an IC50 value of 287 nM . This compound is primarily used for research purposes and has shown significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LU-005i involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity .
Industrial Production Methods
Industrial production of LU-005i follows stringent protocols to maintain its purity and efficacy. The compound is produced in controlled environments, ensuring that all reaction conditions are optimized for maximum yield and quality. The production process involves the use of advanced chemical synthesis techniques and equipment .
Chemical Reactions Analysis
Types of Reactions
LU-005i undergoes various types of chemical reactions, including:
Oxidation: LU-005i can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: LU-005i can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of LU-005i, which retain the core structure of the compound while exhibiting different chemical properties .
Scientific Research Applications
LU-005i has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the β5i subunit of immunoproteasomes and its role in protein degradation.
Biology: Helps in understanding the ubiquitin-proteasome pathway and its implications in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as multiple myeloma and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the immunoproteasome.
Mechanism of Action
LU-005i exerts its effects by selectively inhibiting the β5i subunit of immunoproteasomes. This inhibition disrupts the proteolytic activity of the immunoproteasome, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which plays a crucial role in maintaining protein homeostasis and regulating various cellular functions .
Comparison with Similar Compounds
LU-005i is unique in its high selectivity and potency towards the β5i subunit of immunoproteasomes. Similar compounds include:
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor with applications in cancer therapy.
Ixazomib: A proteasome inhibitor used for treating multiple myeloma.
Marizomib: An investigational proteasome inhibitor undergoing clinical trials.
LU-005i stands out due to its specific targeting of the β5i subunit, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C31H46N4O7 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
InChI |
InChI=1S/C31H46N4O7/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22/h9-12,21-22,25-26H,4-8,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38)/t21-,25-,26-,31+/m0/s1 |
InChI Key |
UHNYITHLNFUAIN-VTNASVEKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2CCCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2CCCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.